(4-Fluorobenzyl)pyridin-3-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Fluorobenzyl)pyridin-3-ylmethyl-amine is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure analysis, chemical reactions, and properties. Its relevance spans multiple scientific fields, primarily due to its structural features and potential applications in materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of (4-Fluorobenzyl)pyridin-3-ylmethyl-amine and related compounds involves several chemical strategies, including reductive amination, amide hydrolysis, and N-alkylation. These methods have been applied to produce compounds with potential receptor binding activities, indicating their utility in exploring biological interactions (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of compounds related to (4-Fluorobenzyl)pyridin-3-ylmethyl-amine has been elucidated using techniques such as X-ray crystallography. These studies reveal detailed insights into the compound's configuration and the spatial arrangement of its atoms, providing a basis for understanding its chemical behavior and reactivity (H. Yin et al., 2004).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including the aminomethylation of ortho-pyridyl C-H bonds, catalyzed by group 3 metal triamido complexes. This reaction is significant for the modification of the compound's structure and the introduction of new functional groups, expanding its utility in chemical synthesis (Haruki Nagae et al., 2015).
Scientific Research Applications
- Summary of the Application: The compound is used in the design and synthesis of fluorescent probes that can detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD). These probes can selectively bind to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
- Methods of Application or Experimental Procedures: The probes are designed based on the underexplored bimane scaffold. They feature electron-donating groups and exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
- Results or Outcomes: The probes show tunable absorption and emission in the visible region with large Stokes shifts. One probe demonstrated the diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12/h1-7,9,16H,8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALPYPALLCTAIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354593 |
Source
|
Record name | 1-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorobenzyl)pyridin-3-ylmethyl-amine | |
CAS RN |
113248-64-9 |
Source
|
Record name | 1-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80354593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 113248-64-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.